molecular formula C11H15NO2 B8068487 Methyl 3-(2-(methylamino)ethyl)benzoate

Methyl 3-(2-(methylamino)ethyl)benzoate

Cat. No.: B8068487
M. Wt: 193.24 g/mol
InChI Key: QLWTYAUQMLYTCW-UHFFFAOYSA-N
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Description

Methyl 3-(2-(methylamino)ethyl)benzoate:

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzoic acid and methylamine .

  • Reaction Steps: The benzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is then reacted with methylamine to form the corresponding amide. Finally, the amide is esterified using methanol to yield the target compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the benzoate group to an alcohol, resulting in the formation of a corresponding benzyl alcohol derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reaction conditions.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, benzoic acid derivatives.

  • Reduction Products: Benzyl alcohol, benzylamine derivatives.

  • Substitution Products: Halogenated benzoates, alkylated benzoates.

Scientific Research Applications

Chemistry: Methyl 3-(2-(methylamino)ethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-(methylamino)ethyl)benzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

  • Methyl 3-(methylamino)benzoate: Similar structure but lacks the ethyl group.

  • Methyl 3-(2-(ethylamino)ethyl)benzoate: Similar but with an ethyl group instead of a methyl group.

  • Methyl 3-(2-(propylamino)ethyl)benzoate: Similar but with a propyl group instead of a methyl group.

Properties

IUPAC Name

methyl 3-[2-(methylamino)ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWTYAUQMLYTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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